6-氨基-4-氯烟酸

描述

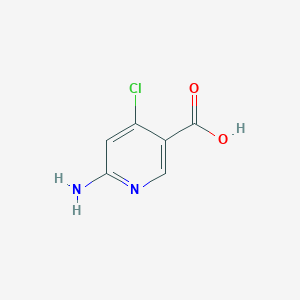

6-Amino-4-chloronicotinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 4th position on the pyridine ring

科学研究应用

6-Amino-4-chloronicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

作用机制

Target of Action

It is structurally similar to nicotinic acid (also known as niacin or vitamin b3), which is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .

Mode of Action

Nicotinic acid can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

All components of vitamin b3, including nicotinic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . Therefore, it is plausible that 6-Amino-4-chloronicotinic acid may affect similar pathways.

Pharmacokinetics

It is known to be a solid at room temperature .

Result of Action

Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid metabolism .

Action Environment

It is recommended to be stored in a dark place under an inert atmosphere .

生化分析

Cellular Effects

The effects of 6-Amino-4-chloronicotinic acid on various types of cells and cellular processes are not well-documented. It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific research .

Dosage Effects in Animal Models

The effects of different dosages of 6-Amino-4-chloronicotinic acid in animal models are not well-documented. It is possible that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses. These effects need to be confirmed through rigorous scientific research .

Metabolic Pathways

The metabolic pathways that 6-Amino-4-chloronicotinic acid is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is possible that this compound has effects on metabolic flux or metabolite levels. These effects need to be confirmed through rigorous scientific research .

Transport and Distribution

The transport and distribution of 6-Amino-4-chloronicotinic acid within cells and tissues are not well-documented. It is possible that this compound interacts with transporters or binding proteins, and has effects on its localization or accumulation. These effects need to be confirmed through rigorous scientific research .

Subcellular Localization

The subcellular localization of 6-Amino-4-chloronicotinic acid and any effects on its activity or function are not well-documented. It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles. These effects need to be confirmed through rigorous scientific research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid followed by an ammonification reaction. The process begins with the cyclization of DL-malic acid to form 6-hydroxynicotinic acid. This intermediate is then subjected to chlorination to yield 6-chloronicotinic acid. Finally, the chlorinated product undergoes an ammonification reaction to introduce the amino group, resulting in 6-Amino-4-chloronicotinic acid .

Industrial Production Methods: Industrial production of 6-Amino-4-chloronicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The purification of the final product is achieved through methods such as recrystallization using methanol and activated carbon .

化学反应分析

Types of Reactions: 6-Amino-4-chloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

相似化合物的比较

6-Chloronicotinic acid: Lacks the amino group, making it less versatile in certain reactions.

6-Aminonicotinic acid:

4-Chloronicotinic acid: Lacks the amino group, limiting its use in biological studies

Uniqueness: 6-Amino-4-chloronicotinic acid is unique due to the presence of both amino and chlorine substituents on the pyridine ring. This dual functionality enhances its reactivity and broadens its range of applications in various fields.

生物活性

6-Amino-4-chloronicotinic acid (6-A-4-CNA) is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 4th position on the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties, as well as its role in various biochemical pathways.

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 174.57 g/mol

- Structural Characteristics :

- Contains a pyridine ring.

- Functional groups include an amino group (-NH₂) and a chloro group (-Cl).

Antimicrobial Properties

Research indicates that 6-A-4-CNA exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The exact mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary studies have suggested that 6-A-4-CNA may possess anticancer properties. It has been evaluated in various cancer cell lines, showing cytotoxic effects that inhibit cell proliferation. The compound's ability to induce apoptosis (programmed cell death) in cancer cells highlights its potential as a therapeutic agent in oncology.

Study on Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of 6-A-4-CNA involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that 6-A-4-CNA can effectively inhibit the growth of these pathogenic bacteria, warranting further exploration for clinical applications.

Study on Anticancer Activity

In a separate investigation focusing on cancer cell lines, including breast and prostate cancer cells, 6-A-4-CNA was found to reduce cell viability significantly. The study reported:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Prostate Cancer (PC3) | 10 |

These results indicate that 6-A-4-CNA has potential as an anticancer agent, with ongoing research needed to elucidate its mechanisms of action and therapeutic viability.

The precise mechanisms through which 6-A-4-CNA exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating biochemical pathways critical for cellular functions. The presence of both amino and chloro groups may enhance its binding affinity to target molecules, leading to altered cellular responses.

Metabolic Pathways

Research into the metabolic pathways involving 6-A-4-CNA is limited but suggests potential interactions with nicotinic acid metabolism. The compound may participate in metabolic processes that affect cellular energy production and signaling pathways, although detailed studies are required to confirm these interactions .

属性

IUPAC Name |

6-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGNNZCHCRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。